molecular formula C10H15N3O4 B12322531 2'-Deoxy-N4-methylcytidine

2'-Deoxy-N4-methylcytidine

Cat. No.: B12322531
M. Wt: 241.24 g/mol
InChI Key: DNYQNXJGNKQOQK-UHFFFAOYSA-N
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Description

2’-Deoxy-N4-methylcytidine is a purine nucleoside analog known for its potential antitumor activity. This compound is particularly significant in the field of cancer research due to its ability to inhibit DNA synthesis and induce apoptosis in malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N4-methylcytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Deoxy-N4-methylcytidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-N4-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Deoxy-N4-methylcytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.

    Biology: Studied for its role in DNA methylation and gene expression regulation.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis.

    Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N4-methylcytidine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

    2’-Deoxycytidine: The parent compound, which lacks the methyl group at the N4 position.

    5-Methylcytidine: Another methylated cytidine analog, but with the methyl group at the 5 position.

    2’-Deoxy-2’-fluorocytidine: A fluorinated analog with similar antitumor activity

Uniqueness: 2’-Deoxy-N4-methylcytidine is unique due to its specific methylation at the N4 position, which enhances its ability to inhibit DNA synthesis and induce apoptosis compared to other nucleoside analogs .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYQNXJGNKQOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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